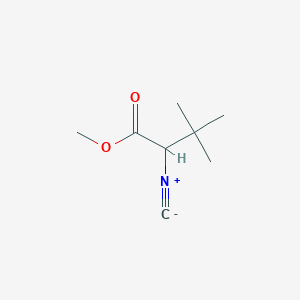

Methyl 2-isocyano-3,3-dimethylbutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-isocyano-3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-8(2,3)6(9-4)7(10)11-5/h6H,1-3,5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRADRSJZGEQAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374786 | |

| Record name | methyl 2-isocyano-3,3-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730964-77-9 | |

| Record name | methyl 2-isocyano-3,3-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

General Context of Isocyanide Chemistry in Modern Organic Synthesis

Historical Development and Significance of Isocyanide Chemistry

The field of isocyanide chemistry dates back to 1859, when Lieke first synthesized allyl isocyanide. nih.govacs.org For nearly a century, however, progress was slow due to the limited availability of isocyanides and their notoriously unpleasant odor. nih.govpsu.edu A significant turning point occurred in 1958 when Ivar Ugi and his colleagues developed efficient methods for synthesizing isocyanides through the dehydration of N-substituted formamides. acs.orgresearchgate.net This breakthrough made isocyanides readily accessible and catalyzed a surge in research.

The subsequent introduction of the Ugi four-component reaction (U-4CR) in 1959 revolutionized the field, showcasing the power of isocyanides in rapidly constructing complex molecules. nih.govwikipedia.org Today, isocyanide chemistry is a vital part of organic, medicinal, and combinatorial chemistry, prized for its ability to generate molecular diversity and complexity efficiently. researchgate.netacs.org

Role of Isocyanides in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. nih.govslideshare.net Isocyanides are cornerstone reagents in this field.

Isocyanide-based multicomponent reactions (IMCRs) are driven by the unique reactivity of the isocyanide carbon. The reaction typically begins with the formation of an imine or iminium ion from an amine and a carbonyl compound (aldehyde or ketone). wikipedia.orgspectrabase.com The isocyanide then acts as a nucleophile, attacking the electrophilic imine carbon to form a key nitrilium ion intermediate. spectrabase.comwikipedia.org This highly reactive intermediate is then trapped by a nucleophile, which is often the anion of the acid component (like a carboxylic acid). spectrabase.comorgsyn.org The final step is frequently an intramolecular rearrangement, such as the Mumm rearrangement in the Ugi reaction, which is irreversible and drives the reaction to completion, yielding a stable α-acylamino amide product. wikipedia.orgslideshare.net The Passerini reaction, the first discovered IMCR, follows a similar, more direct pathway involving an aldehyde, a carboxylic acid, and an isocyanide without an amine component. wikipedia.orgnih.gov

Isocyanide-based MCRs offer significant advantages that align with the principles of green and efficient chemistry.

Atom Economy: These reactions are highly atom-economical, as most or all atoms from the starting materials are incorporated into the final product. nih.gov

Complexity and Diversity: MCRs excel at generating molecular complexity in a single step. organic-chemistry.org The ability to vary each of the multiple components allows for the rapid creation of large libraries of structurally diverse compounds, which is invaluable in drug discovery and materials science. acs.org

Mechanistic Investigations of Reactions Involving Methyl 2 Isocyano 3,3 Dimethylbutanoate and Its Functional Group

Fundamental Reactivity of the Isocyanide Functional Group

The isocyanide functional group, also known as an isonitrile (R–N⁺≡C⁻), possesses a unique electronic structure that dictates its diverse reactivity. nbinno.com Unlike its isomer, the nitrile (R–C≡N), the isocyanide group connects to the organic fragment 'R' through the nitrogen atom. wikipedia.org The terminal carbon atom exhibits a dual electronic nature, behaving as both a nucleophile and an electrophile. nbinno.comresearchgate.net This ambiphilic character is a consequence of two resonance structures: one with a triple bond between nitrogen and carbon, and another with a double bond, which imparts carbene-like character. wikipedia.orgvedantu.com

This duality allows the isocyanide to react with both electrophiles and nucleophiles at the same carbon atom, a process known as α-addition. acs.org This reactivity pattern is exceptional among functional groups and is central to the utility of isocyanides in multicomponent reactions (MCRs). acs.org The geometry of the C-N-C unit is typically linear, with a C-N distance of approximately 115.8 pm in methyl isocyanide. wikipedia.orgvedantu.com Spectroscopically, isocyanides are characterized by a strong absorption in their infrared (IR) spectra, appearing in the range of 2165–2110 cm⁻¹. wikipedia.orgvedantu.com

Isocyanides are generally stable in the presence of strong bases but are sensitive to acidic conditions, under which they can hydrolyze to form formamides. wikipedia.org Their remarkable versatility makes them key building blocks in organic synthesis, particularly for the construction of complex molecules and heterocyclic systems. acs.orgaakash.ac.in

Detailed Reaction Mechanisms of Key Isocyanide-Based Multicomponent Reactions

Isocyanides, including derivatives like Methyl 2-isocyano-3,3-dimethylbutanoate, are cornerstone reactants in a variety of multicomponent reactions (MCRs). These reactions are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.govfrontiersin.org Among the most prominent isocyanide-based MCRs is the Ugi reaction.

| Step | Reactants | Key Intermediate/Product | General Description |

|---|---|---|---|

| 1 | Amine, Aldehyde/Ketone | Imine/Iminium Ion | Condensation to form a Schiff base, followed by protonation. |

| 2 | Iminium Ion, Isocyanide | Nitrilium Ion | Nucleophilic attack of the isocyanide on the iminium ion. |

| 3 | Nitrilium Ion, Carboxylate | α-adduct (Imidate) | Nucleophilic attack of the carboxylate on the nitrilium ion. |

| 4 | α-adduct (Imidate) | α-acylamino amide (Final Product) | Irreversible Mumm rearrangement. |

The Ugi reaction sequence is initiated by the condensation of the amine and the carbonyl component (aldehyde or ketone) to form an imine (also known as a Schiff base), with the concurrent loss of a water molecule. wikipedia.orgchemistnotes.com This step can be facilitated by Lewis acids, which activate the carbonyl compound. researchgate.net The carboxylic acid present in the reaction mixture then acts as a proton donor, protonating the imine (3) to generate a highly electrophilic iminium ion (5). wikipedia.orgnih.gov This activation is a critical step, as the iminium ion is significantly more reactive towards nucleophilic attack than the neutral imine. nih.govnih.gov In some cases, particularly when using cyclic imines, the reaction can be performed as a three-component reaction, starting with a pre-formed imine. acs.org

Following its formation, the activated iminium ion (5) is attacked by the nucleophilic terminal carbon of the isocyanide. wikipedia.orgamerigoscientific.com This α-addition is a pivotal step in the reaction cascade and results in the formation of a highly reactive nitrilium ion intermediate (7). nih.govwikipedia.orgresearchgate.net The nitrilium ion is a key species in isocyanide-based multicomponent reactions, and its subsequent trapping by a nucleophile is a common feature. nih.govresearchgate.net The adaptability of this nitrilium intermediate allows it to be intercepted by various nucleophiles, not just carboxylic acids, leading to a wide array of Ugi-type products. nih.govresearchgate.net

The nitrilium ion intermediate (7) is electrophilic and is rapidly attacked by the carboxylate anion, which was formed in the initial protonation step. wikipedia.org This second nucleophilic addition yields an O-acylated isoimide intermediate (8), also referred to as an α-adduct. wikipedia.orgbeilstein-journals.org The final, crucial step of the Ugi reaction is the Mumm rearrangement. wikipedia.org This is an intramolecular 1,3-acyl transfer where the acyl group moves from the oxygen atom of the imidate to the nitrogen atom. wikipedia.orgwikipedia.orgchemeurope.com This rearrangement is an irreversible process that forms the thermodynamically stable bis-amide final product. wikipedia.org The irreversible nature of the Mumm rearrangement is considered the primary driving force for the entire Ugi reaction sequence, pulling the preceding equilibria toward product formation. wikipedia.org

There is a general consensus that all steps preceding the Mumm rearrangement in the Ugi reaction are reversible. wikipedia.org However, the exact rate-determining step has been a subject of debate. acs.org For a long time, the irreversible Mumm rearrangement was considered the sole driving force of the reaction. wikipedia.org However, some theoretical and experimental studies suggest that the reaction may be under kinetic control, with the stereochemistry being determined at the stage of the isocyanide's nucleophilic attack on the iminium ion. acs.org Computational studies have indicated that the addition of the isocyanide to the iminium ion to form the nitrilium intermediate can be a rate-determining step. acs.orgensta-paris.fr Kinetic data for the Ugi reaction are challenging to acquire and analyze, which contributes to the ongoing discussion. acs.orgnih.gov Nevertheless, the prevailing view is that the reaction pathway proceeds through the nitrilium ion, and the final, strongly exothermic Mumm rearrangement ensures the reaction proceeds to completion. acs.orgnih.gov

The Passerini Reaction Mechanism

The mechanism of the Passerini three-component reaction is not governed by a single pathway; rather, it is highly dependent on the solvent environment. wikipedia.orgwikiwand.com Two primary mechanistic routes have been proposed and are supported by experimental and computational evidence: a concerted, non-ionic pathway typically observed in non-polar, aprotic solvents, and a stepwise, ionic pathway that predominates in polar, protic solvents. chemistnotes.com

In aprotic and non-polar solvents such as dichloromethane (B109758) or tetrahydrofuran, and particularly at high reactant concentrations, the Passerini reaction is believed to proceed through a concerted mechanism. wikipedia.orgnih.govorganic-chemistry.org This pathway is characterized by a trimolecular reaction where the isocyanide, carboxylic acid, and carbonyl compound interact in a single, organized transition state. wikipedia.orgchemistnotes.com

The key features of the concerted mechanism are:

Hydrogen Bonding: The reaction is initiated by the formation of a hydrogen-bonded cluster between the carboxylic acid and the carbonyl compound. nih.govorganic-chemistry.org This interaction activates the carbonyl group for nucleophilic attack.

Cyclic Transition State: The isocyanide then attacks the activated carbonyl carbon in a concerted fashion. This process involves a cyclic transition state, which is relatively non-polar, explaining the reaction's preference for apolar solvents. nih.gov

α-Addition and Rearrangement: This single step results in an α-addition adduct. nih.gov This intermediate subsequently undergoes a Mumm rearrangement to yield the final α-acyloxy amide product. wikipedia.orgnih.gov Some studies propose that this rearrangement step may be catalyzed by a second molecule of the carboxylic acid, classifying the reaction as an example of organocatalysis. wikipedia.orgresearchgate.net

The concerted nature of this mechanism in apolar solvents is supported by the observation that the reaction is faster in these media and proceeds rapidly at room temperature with high concentrations of reactants. nih.govorganic-chemistry.org

| Factor | Influence on Concerted Mechanism | Reference |

| Solvent Polarity | Favored in aprotic, non-polar solvents (e.g., CH₂Cl₂, THF) | wikipedia.orgnih.gov |

| Concentration | Favored at high reactant concentrations | wikipedia.orgorganic-chemistry.org |

| Key Intermediate | Cyclic, non-polar transition state | nih.govorganic-chemistry.org |

| Initial Step | H-bonding between carboxylic acid and carbonyl | nih.gov |

When the Passerini reaction is conducted in polar solvents, especially protic ones like methanol (B129727) or water, the mechanism shifts to a stepwise, ionic pathway. wikipedia.orgchemistnotes.com This change is driven by the ability of the solvent to stabilize charged intermediates.

The proposed steps for the ionic mechanism are as follows:

Protonation: The reaction begins with the protonation of the carbonyl oxygen by the carboxylic acid. In polar solvents, this step is facilitated, leading to a more electrophilic carbonyl carbon. wikipedia.orgchemistnotes.com

Nucleophilic Attack: The nucleophilic isocyanide attacks the protonated carbonyl group. youtube.com

Nitrilium Ion Formation: This attack generates a highly reactive nitrilium ion intermediate. wikipedia.orgchemistnotes.com

Carboxylate Trapping: The nitrilium ion is then trapped by the carboxylate anion that was formed in the initial protonation step. wikipedia.org

Acyl Transfer: The resulting intermediate undergoes an acyl group transfer, a key step known as the Mumm rearrangement, to furnish the final α-acyloxy amide product. wikipedia.orgchemistnotes.com

This ionic pathway is distinct from the concerted mechanism and is favored in environments that can support the formation and stabilization of charged species like the nitrilium ion. wikipedia.org

| Solvent Type | Proposed Mechanism | Key Intermediate | Reference |

| Polar (e.g., Methanol, Water) | Ionic (Stepwise) | Nitrilium ion | wikipedia.orgchemistnotes.com |

| Non-polar (e.g., Dichloromethane) | Concerted | Cyclic transition state | wikipedia.orgnih.gov |

The nitrilium ion, a key intermediate in both the ionic Passerini mechanism and the related Ugi reaction, is a highly reactive electrophile. acs.orgnih.gov The investigation of this intermediate has opened new avenues for synthetic chemistry, leading to "interrupted" Passerini and Ugi reactions. acs.orgnih.gov In these variations, the nitrilium ion is intercepted by a nucleophile other than the carboxylate from the standard reaction.

This strategy allows for the creation of diverse molecular scaffolds that are not accessible through the conventional reaction pathway. acs.org For instance, by replacing the carboxylic acid with a different nucleophilic component, or by incorporating a nucleophile into one of the other reactants (aldehyde, amine, or isocyanide), the nitrilium ion can be trapped intramolecularly. acs.orgnih.gov This trapping can occur without triggering the subsequent Mumm rearrangement, leading to novel heterocyclic structures. acs.org Recent research has demonstrated that the nitrilium intermediate is stable in solution, and its formation is the rate-determining step of the reaction. researchgate.net This stability allows for its successful interception, expanding the scope of isocyanide-based multicomponent reactions. acs.orgnih.gov

Stereochemical Control and Diastereoselection in Isocyanide-Based Multicomponent Reactions

A significant challenge and area of intense research in isocyanide-based MCRs like the Passerini and Ugi reactions is the control of stereochemistry. broadinstitute.org As a new stereocenter is generated during the nucleophilic addition of the isocyanide to the carbonyl (or imine) component, developing enantioselective and diastereoselective variants is a highly sought-after goal. researchgate.net

Strategies for Enantioselective Ugi and Passerini Reactions

Achieving enantioselectivity in Passerini and Ugi reactions has proven to be a formidable challenge. researchgate.net However, significant progress has been made through the development of chiral catalysts, including both Lewis acids and Brønsted acids. broadinstitute.orgnih.gov

One successful strategy for a catalytic, asymmetric Passerini reaction involves the use of a chiral copper(II) Lewis acid complex with tridentate pybox ligands. broadinstitute.org This system has been shown to achieve enantioselectivity with substrates capable of bidentate coordination to the metal center. The reaction's success is dependent on factors such as the slow addition of reactants and the choice of isocyanide, with sterically hindered isocyanides like tert-butyl isocyanide often providing high yields and enantioselectivities. broadinstitute.org

For the Ugi reaction, which involves a less reactive imine intermediate, conformationally restricted chiral phosphoric acids have been designed as effective organocatalysts. nih.gov These catalysts activate the imine intermediate via protonation, allowing for a stereocontrolled attack by the isocyanide. This approach has led to the development of an efficient catalytic enantioselective Ugi four-component reaction. nih.gov

| Reaction | Catalyst Type | Example Catalyst | Key Feature | Reference |

| Passerini | Chiral Lewis Acid | Tridentate indan (pybox) Cu(II) complex | Coordination of substrates to the chiral catalyst | broadinstitute.org |

| Ugi | Chiral Brønsted Acid | Chiral Phosphoric Acids (CPAs) | Activation of the imine intermediate via protonation | nih.gov |

Diastereoselective Passerini Reaction Approaches

When dealing with chiral substrates, the focus shifts from enantioselectivity to diastereoselectivity—controlling the relative configuration of the products. A primary strategy to achieve diastereoselection in the Passerini reaction is the use of chiral starting materials, particularly chiral aldehydes or ketones. researchgate.net

While chiral isocyanides have been found to be generally inefficient at inducing diastereoselection, the use of chiral carbonyl compounds has emerged as a more logical and effective approach. researchgate.net However, early examples using chiral aldehydes often resulted in low to moderate levels of stereocontrol. researchgate.net More successful approaches have utilized substrates with well-defined stereochemistry, such as aldehydes derived from carbohydrates like erythritol. researchgate.netresearchgate.net In these cases, the existing stereocenters in the aldehyde substrate direct the facial selectivity of the isocyanide attack, leading to a preference for one diastereomer over the other. These reactions can be further enhanced by the use of catalysts, such as zinc-catalyzed three-component Passerini reactions, which have shown improved diastereoselectivity. researchgate.net

Stereoconservation in Passerini Reactions with Stereogenic Aldehydes

The Passerini reaction is a three-component reaction between a carboxylic acid, an aldehyde (or ketone), and an isocyanide to form an α-acyloxy amide. When a stereogenic aldehyde is used, the reaction can proceed with varying degrees of diastereoselectivity. The stereochemical outcome is influenced by the structure of all three components, including the isocyanide.

In the context of bulky isocyanides analogous to this compound, such as tert-butyl isocyanide, studies have shown that the steric bulk of the isocyanide can play a role in the stereochemical control of the Passerini reaction. broadinstitute.org However, research utilizing chiral catalysts has demonstrated that the choice of catalyst and its coordination to the aldehyde are often the dominant factors in determining the enantioselectivity of the reaction. broadinstitute.org

For instance, in the catalytic asymmetric Passerini reaction, tridentate indan (pybox) Cu(II) Lewis acid complexes have been successfully employed with substrates capable of bidentate coordination. broadinstitute.org The use of such catalysts can lead to high yields and enantioselectivities. One study demonstrated that with (benzyloxy)acetaldehyde as the carbonyl substrate, various isocyanides, including the sterically demanding tert-butyl isocyanide, afforded the desired products in good to excellent yields and with high enantiomeric excesses (ee's). broadinstitute.org This suggests that while the isocyanide's structure has some effect on the reaction rate and selectivity, the catalyst system is the primary driver of stereocontrol. broadinstitute.org

The diastereoselectivity in Passerini reactions involving chiral aldehydes is often rationalized by examining the transition state assemblies. For chiral aldehydes, the addition of the isocyanide can occur via a Felkin-Anh or anti-Felkin-Anh model. The inherent facial bias of the chiral aldehyde, combined with the steric and electronic properties of the isocyanide and the carboxylic acid, dictates the preferred trajectory of nucleophilic attack. While specific data for this compound is unavailable, studies on other chiral aldehydes have shown that the diastereoselectivity can range from poor to excellent depending on the substrates and reaction conditions.

Table 1: Enantioselectivity in a Catalytic Asymmetric Passerini Reaction with Various Isocyanides Data adapted from a study on the stereochemical control of the Passerini reaction, illustrating the influence of isocyanide structure on enantioselectivity. The data is for analogous compounds and not this compound.

| Entry | Isocyanide | Aldehyde | Carboxylic Acid | Catalyst | Yield (%) | ee (%) |

| 1 | p-Methoxyphenyl isocyanide | (Benzyloxy)acetaldehyde | Benzoic acid | Indan (pybox) Cu(II) | 95 | 98 |

| 2 | tert-Butyl isocyanide | (Benzyloxy)acetaldehyde | Benzoic acid | Indan (pybox) Cu(II) | 83 | 96 |

| 3 | Cyclohexyl isocyanide | (Benzyloxy)acetaldehyde | Benzoic acid | Indan (pybox) Cu(II) | 91 | 94 |

Computational Chemistry Approaches to Elucidating Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating the mechanisms of complex organic reactions, including those involving isocyanides.

DFT calculations have been instrumental in refining the understanding of the Passerini reaction mechanism. acs.org Early proposals suggested a concerted mechanism involving a cyclic transition state. organic-chemistry.org However, more recent high-level DFT studies have provided evidence for a stepwise pathway, often involving the formation of a nitrilium ion intermediate. acs.org

These computational studies allow for the calculation of the energies of reactants, intermediates, transition states, and products, providing a detailed energy profile of the reaction pathway. For reactions involving bulky isocyanides, DFT can be used to probe the steric interactions in the transition state and to rationalize observed stereochemical outcomes. The choice of functional and basis set in DFT calculations is crucial for obtaining accurate results that correlate well with experimental observations.

While no specific DFT studies on this compound were found, the principles derived from studies on other isocyanides are applicable. For example, DFT calculations have been used to investigate the role of the solvent in the Passerini reaction, revealing that protic solvents can increase the activation barrier of the rate-determining step through hydrogen bonding interactions. acs.org

Theoretical analysis of the transition states in the Passerini reaction provides key insights into the factors controlling the reaction rate and selectivity. For the reaction involving a bulky isocyanide, an aldehyde, and a carboxylic acid, several key transition states can be modeled.

The first crucial step is the nucleophilic attack of the isocyanide on the carbonyl carbon of the aldehyde. DFT studies have suggested that this step can be catalyzed by a second molecule of the carboxylic acid, which acts as a proton shuttle. acs.org The geometry of the transition state for this step, including the bond lengths and angles of the forming C-C bond, can be precisely calculated.

Following the initial addition, the resulting intermediate can then be attacked by the carboxylate. The transition state for this step leads to the formation of the α-acyloxy amide product. In cases where a nitrilium ion is formed, DFT can be used to confirm its stability as a true intermediate on the potential energy surface. acs.org

For stereoselective reactions, DFT calculations can be used to compare the energies of the different diastereomeric transition states. The energy difference between these transition states can then be used to predict the diastereomeric ratio of the products, which can be compared with experimental results. For a sterically hindered isocyanide like this compound, it is expected that steric repulsion would be a significant factor in destabilizing certain transition state geometries, thus influencing the stereochemical outcome.

Table 2: Calculated Parameters for Passerini Reaction Intermediates and Transition States (Illustrative Example) This table presents hypothetical data based on typical findings from DFT studies of Passerini reactions to illustrate the type of information that can be obtained. It does not represent actual calculated values for this compound.

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameter |

| Reactant Complex | B3LYP/6-31G | 0.0 | H-bond distance (O-H...O=C) |

| Transition State 1 (C-C bond formation) | B3LYP/6-31G | +15.2 | Forming C-C bond length: 2.1 Å |

| Nitrilium Intermediate | B3LYP/6-31G | +5.8 | C≡N bond length: 1.18 Å |

| Transition State 2 (O-C bond formation) | B3LYP/6-31G | +12.5 | Forming O-C bond length: 2.0 Å |

| Product | B3LYP/6-31G* | -25.7 | - |

Applications of Methyl 2 Isocyano 3,3 Dimethylbutanoate and Its Isocyanide Moiety in Complex Molecule Synthesis

Synthesis of Diverse Heterocyclic Scaffolds

The construction of heterocyclic rings is a cornerstone of medicinal and materials chemistry. The isocyanide group of Methyl 2-isocyano-3,3-dimethylbutanoate serves as a potent C1 synthon for creating various heterocyclic frameworks, including those containing nitrogen, oxygen, and sulfur atoms.

Benzoxazoles and benzimidazoles are privileged structures in drug discovery. While direct reactions employing this compound are not extensively documented in isolation, the general reactivity of α-isocyano esters in metal-catalyzed cyclizations provides a clear blueprint for its application. Copper- and palladium-catalyzed reactions are common strategies for synthesizing these heterocycles. organic-chemistry.orgresearchgate.netnih.gov

For instance, copper-catalyzed methods often involve the reaction of a 2-aminophenol (B121084) with a suitable coupling partner. organic-chemistry.orgnih.gov The isocyanide can act as a key component in cyclization reactions that form the oxazole (B20620) ring. A plausible pathway involves the coordination of the isocyanide and the 2-aminophenol to a metal center, followed by an intramolecular cyclization and subsequent aromatization to yield the benzoxazole (B165842) core. Similarly, the reaction with o-phenylenediamines under catalytic conditions can produce benzimidazoles. rsc.orgnih.govmdpi.com These reactions benefit from the mild conditions and broad functional group tolerance often associated with metal catalysis.

Table 1: Representative Catalytic Systems for Benzazole Synthesis This table presents generalized systems applicable to isocyanide-based syntheses.

| Heterocycle | Precursors | Catalyst System (Example) | Solvent | Ref. |

|---|---|---|---|---|

| Benzoxazole | 2-Aminophenol, Isocyanide | Copper(I) or (II) salts (e.g., CuI, Cu(OTf)₂) | Acetonitrile, o-Xylene | organic-chemistry.orgnih.govrsc.org |

The versatility of the isocyanide group extends to the synthesis of sulfur-containing heterocycles like thiazoles. Multicomponent reactions (MCRs) are particularly powerful in this context, allowing for the rapid assembly of complex molecules from simple starting materials. The Asinger and Hantzsch thiazole (B1198619) syntheses are classic examples, and modern variations often utilize isocyanides as key components.

A three-component reaction between an amino ester, an isothiocyanate, and an α-haloketone can lead to the formation of 2-imino thiazolines. sci-hub.se By analogy, this compound can be employed in similar MCRs. For example, a reaction involving a sulfur source (like H₂S or a thioamide) and an appropriate electrophile would lead to the thiazole ring. Furthermore, fused heterocyclic systems like imidazo[2,1-b]thiazoles can be synthesized via isocyanide-based multicomponent reactions such as the Groebke-Blackburn-Bienaymé reaction (GBBR), highlighting the utility of isocyanides in creating complex N/S-containing scaffolds in a single step. sciforum.net

The ability of isocyanides to participate in cascade reactions makes them ideal for the synthesis of fused heterocyclic systems. Palladium-catalyzed cascade reactions, in particular, have been developed for the efficient and selective synthesis of complex structures like heterocyclic fused quinazolines. rsc.org These reactions often involve an initial isocyanide insertion into a palladium-carbon bond, followed by one or more intramolecular cyclizations to build the fused ring system. The specific substitution pattern of this compound can influence the steric and electronic properties of the intermediates, potentially guiding the regioselectivity of the cyclization steps.

Construction of Peptidomimetics and Modified Peptides

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved pharmacological properties, such as enhanced stability and bioavailability. Isocyanide-based multicomponent reactions are highly relevant for synthesizing these molecules because they generate peptide-like structures. nih.govbeilstein-journals.orgbeilstein-journals.org

The Ugi four-component reaction (U-4CR) is one of the most powerful isocyanide-based MCRs for generating molecular diversity. wikipedia.org It combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide, which is a common core structure in peptidomimetics. beilstein-journals.orgbeilstein-journals.org this compound is an excellent isocyanide component for the Ugi reaction. The resulting product incorporates the ester and tert-butyl functionalities, which can be used to tune the solubility and conformational properties of the final peptide analog. The reaction is typically fast, highly atom-economical, and tolerates a wide range of functional groups on the other components. wikipedia.orgnih.gov

Table 2: The Ugi Four-Component Reaction (U-4CR)

| Component 1 | Component 2 | Component 3 | Component 4 | Product | Ref. |

|---|

The use of bifunctional starting materials, such as amino acids (which contain both an amine and a carboxylic acid), can simplify the Ugi reaction to a three-component process (U-3CR), which is extensively used in the synthesis of peptide-like molecules. beilstein-journals.org

Cyclic peptides and their mimics are of great interest in medicinal chemistry because their constrained conformations can lead to higher receptor affinity and selectivity. beilstein-journals.org Isocyanide-based reactions provide powerful strategies for macrocyclization. researchgate.netrsc.org

One common approach involves a sequential strategy where an acyclic peptide precursor is first assembled using methods like the Ugi reaction, incorporating a reactive handle for a subsequent ring-closing step. uni-kiel.de For example, a linear peptide can be designed with terminal functional groups that can be cyclized in a separate step.

A more advanced strategy involves using an isocyanide-based multicomponent reaction as the macrocyclization step itself. In this approach, a linear precursor containing two of the Ugi components (e.g., an amine and a carboxylic acid) is treated with the other two components (e.g., an aldehyde and an isocyanide like this compound) under conditions that favor intramolecular reaction, leading directly to the cyclic product. This method, often termed an Ugi macrocyclization, is a highly efficient way to produce cyclic peptidomimetics. uni-kiel.de The choice of isocyanide and other components is critical for controlling the efficiency and success of the macrocyclization.

Contribution to Combinatorial Chemistry and Chemical Library Generation

Combinatorial chemistry is a revolutionary approach in the chemical sciences that enables the rapid synthesis and screening of a large number of different but structurally related molecules, known as a chemical library. openaccessjournals.comualberta.ca This methodology is particularly crucial in drug discovery for identifying new lead compounds. openaccessjournals.com Isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, are central to this field due to their efficiency and high degree of molecular diversity generation from readily available starting materials. nih.govfrontiersin.org

The cornerstone of combinatorial chemistry is the ability to systematically and rapidly generate vast libraries of compounds. openaccessjournals.com Isocyanide-based multicomponent reactions are exceptionally well-suited for this purpose. frontiersin.org The Ugi four-component reaction (U-4CR), for instance, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single step to produce a complex α-acylamino-carboxamide product. mdpi.com The power of this approach lies in its combinatorial nature; by simply varying each of the four starting materials, an exponential number of products can be synthesized. nih.gov This high-throughput method significantly accelerates the exploration of chemical space to find molecules with desired biological activities. nih.govresearchgate.net

For example, a modest set of 10 different aldehydes, 10 amines, 10 carboxylic acids, and 10 isocyanides can theoretically generate a library of 10,000 distinct products. This capacity for rapid diversification is a key advantage in the early phases of drug discovery, where structure-activity relationships (SAR) are established. nih.gov The products of these reactions, often peptidomimetics, are of significant interest in medicinal chemistry because they can mimic the structure and function of natural peptides while offering improved pharmacological properties. nih.gov

Table 1: Key Isocyanide-Based Multicomponent Reactions in Library Synthesis

| Reaction Name | Components | Product Type |

|---|---|---|

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamide |

This table illustrates the fundamental components of the two most prominent isocyanide-based multicomponent reactions used in generating chemical libraries.

A key goal in designing compound libraries is to achieve not just a large number of molecules, but also significant structural or scaffold diversity. frontiersin.org IMCRs provide an exceptional platform for creating a wide array of molecular frameworks. The Ugi and Passerini reactions inherently produce peptide-like backbones, but variations in the starting materials can lead to vastly different structures. nih.govrsc.org

The true power of IMCRs in generating scaffold diversity is realized when bifunctional reactants are employed. nih.gov For example, if one of the starting materials contains a second nucleophilic group, this group can intercept the reactive nitrilium ion intermediate—a key species in both Passerini and Ugi reactions—through an intramolecular cyclization. nih.govmdpi.comacs.org This strategy opens pathways to a multitude of heterocyclic scaffolds, such as benzoxazoles, benzimidazoles, and dihydrothiazoles, from simple, acyclic precursors. nih.gov The ability to generate not just linear chains but also diverse ring systems from a common set of reactions makes isocyanides indispensable tools for exploring novel regions of chemical space and identifying unique bioactive scaffolds. nih.gov

Integration of Isocyanide Chemistry in Total Synthesis of Natural Products and Bioactive Compounds

The utility of IMCRs is highlighted in the synthesis of high-value therapeutic agents.

Telaprevir: This antiviral drug, used for the treatment of Hepatitis C, has been synthesized using a route that features a Passerini reaction as a key step. thieme-connect.comnih.gov In one efficient synthesis, a Passerini reaction involving an aldehyde, a carboxylic acid, and an isocyanide was used to construct a complex α-acyloxy carboxamide intermediate. thieme-connect.comrsc.org This approach demonstrates the power of MCRs to rapidly assemble stereochemically dense fragments of a larger target molecule, significantly shortening the synthetic sequence compared to more traditional linear methods. rsc.org

Tubugis: The tubugis are highly potent anticancer compounds that are synthetic analogues of the natural product tubulysin. nih.gov Their synthesis showcases a sophisticated use of IMCRs. In a notable example, the core of a tubugi molecule was assembled using an Ugi four-component reaction. nih.govamazonaws.com This key step replaced a synthetically challenging and unstable moiety found in the natural product with a more accessible dipeptoid element. nih.gov The synthesis was particularly elegant as two of the components for the main Ugi reaction were themselves prepared using other multicomponent reactions, demonstrating a multiple MCR approach to a complex target. nih.gov The isocyanide used in the key Ugi step was isopropyl isocyanide, an analog of this compound. amazonaws.com

Table 2: Isocyanide-Based MCRs in Bioactive Molecule Synthesis

| Target Molecule | Key Reaction | Isocyanide Component Example | Contribution |

|---|---|---|---|

| Telaprevir | Passerini Reaction | Cyclopropyl (B3062369) Isocyanide rsc.org | Rapid assembly of a key α-acyloxy carboxamide fragment. thieme-connect.comrsc.org |

| Tubugis | Ugi Reaction | Isopropyl Isocyanide amazonaws.com | Formation of a core dipeptoid element, replacing an unstable natural moiety. nih.gov |

This table summarizes the strategic application of IMCRs in the synthesis of two important bioactive compounds.

A convergent synthesis is a strategy where different fragments of a target molecule are synthesized independently and then joined together in the later stages. scholarsresearchlibrary.com This approach is generally more efficient than a linear synthesis, where the molecule is built step-by-step in a single sequence. scholarsresearchlibrary.com Isocyanide-based multicomponent reactions are ideally suited for convergent strategies because they can unite several simple molecules into a complex fragment in a single, highly atom-economic step. rsc.orgrsc.org

Analogs of this compound, which are characterized by a single isocyano-carbon attached to a secondary or tertiary carbon center, are frequently used in these convergent approaches. The syntheses of Telaprevir and the hemiasterlin (B1673049) analogues serve as prime examples. rsc.orgrsc.org In these cases, the isocyanide component (e.g., cyclopropyl isocyanide or tert-butyl isocyanide) is coupled with other complex fragments via a Passerini or Ugi reaction. This allows for the late-stage introduction of a significant portion of the final molecule's structure. The steric bulk provided by the isocyanide's alkyl group can also play a crucial role in influencing the stereochemical outcome of subsequent transformations. This strategic use of MCRs as the coupling method in a convergent synthesis dramatically increases efficiency, reduces the number of steps, and facilitates the modular construction of complex bioactive compounds. scholarsresearchlibrary.comnih.gov

Sustainable and Advanced Methodologies in Isocyanide Chemistry

Green Chemistry Principles in Isocyanide-Based Reactions

The integration of green chemistry principles into isocyanide-based reactions is pivotal for the future of synthetic chemistry, aiming to reduce environmental impact and enhance safety. rsc.orgnih.govacs.orgfrontiersin.orgresearchgate.net Isocyanide-based multicomponent reactions (I-MCRs) are particularly well-suited for this paradigm shift due to their inherent efficiency and atom economy. nih.govresearchgate.net

Solvent-Free Reaction Conditions

A significant stride towards greener chemical processes involves the reduction or complete elimination of volatile organic solvents. acs.org Recent research has demonstrated the feasibility and advantages of conducting isocyanide syntheses and subsequent multicomponent reactions under solvent-free conditions. mdpi.comnih.gov

One notable advancement is the development of a solvent-free protocol for the synthesis of isocyanides from N-substituted formamides using phosphorus oxychloride and triethylamine (B128534). mdpi.comnih.gov This method offers several key benefits:

Increased Speed: Reactions are often completed in less than 5 minutes. nih.gov

High Purity and Yields: Products are obtained in high to excellent yields with high purity. mdpi.comnih.gov

Enhanced Safety and Minimal Waste: The process is safer and generates minimal reaction waste. mdpi.comnih.gov

In Situ Generation: This approach allows for the in situ synthesis of unstable isocyanides, which can then be immediately used in further reactions. mdpi.com

This methodology is particularly relevant for the synthesis of sterically hindered isocyanides, a class to which Methyl 2-isocyano-3,3-dimethylbutanoate belongs. The avoidance of aqueous workups, which can be problematic for some isocyanides, further enhances the green credentials of this approach. rsc.orgrsc.org

Table 1: Comparison of Conventional vs. Solvent-Free Isocyanide Synthesis

| Feature | Conventional Synthesis | Solvent-Free Synthesis |

| Solvent Use | Typically requires organic solvents like dichloromethane (B109758) or THF. rsc.org | Eliminates the need for a separate reaction solvent. mdpi.com |

| Reaction Time | Can range from hours to days. rsc.org | Often less than 15 minutes. nih.govrsc.org |

| Workup | Often involves aqueous extraction and washing steps. rsc.org | Simplified workup, often just filtration. mdpi.comrsc.org |

| Waste Generation | Generates significant solvent and aqueous waste. | Minimal waste generation, leading to a lower E-factor. mdpi.com |

This table provides a generalized comparison based on reported methodologies.

Aqueous Reaction Media and Deep Eutectic Solvents

The use of water as a reaction medium is a cornerstone of green chemistry. nih.govacs.org Isocyanide-based multicomponent reactions (I-MCRs) performed in water are not only environmentally friendly but can also exhibit enhanced reactivity and selectivity due to the hydrophobic effect. nih.gov These aqueous reactions are mild, easily controlled, and often require simpler workup and purification procedures. nih.gov The Passerini and Ugi reactions, two of the most prominent I-MCRs, have been extensively studied in aqueous media for the synthesis of pseudopeptides and other complex molecules. acs.org

Deep eutectic solvents (DESs) are emerging as a new class of green and biorenewable reaction media. uniovi.es These solvents, which are mixtures of hydrogen bond donors and acceptors, are often biodegradable, non-toxic, and inexpensive. nih.gov While the application of DESs in isocyanide chemistry is still a developing area, they hold significant promise for further greening I-MCRs. nih.gov Their ability to dissolve a wide range of organic and inorganic compounds makes them attractive alternatives to traditional volatile organic solvents.

Atom Economy and Waste Minimization in MCRs

Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more reactants into a single product, incorporating a substantial portion of the starting materials into the final structure. frontiersin.orgmdpi.comnih.gov This high atom economy is a key advantage of I-MCRs like the Ugi and Passerini reactions, leading to a significant reduction in waste compared to traditional multi-step syntheses. rsc.orgnih.govkit.edu

The efficiency of MCRs minimizes the need for purification of intermediates, further reducing waste and resource consumption. frontiersin.orgnih.gov The development of innovative isocyanide synthesis methods that avoid aqueous workups contributes significantly to waste minimization by reducing the E-factor (environmental factor), a key metric in green chemistry that measures the mass ratio of waste to the desired product. rsc.orgmdpi.com

Catalytic Systems for Enhanced Reactivity and Selectivity

The development of advanced catalytic systems is crucial for controlling the reactivity and selectivity of isocyanide reactions, enabling the synthesis of complex molecules with high precision.

Lewis Acid Catalysis in Passerini-type Reactions

The Passerini reaction, which combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide, can be significantly influenced by the presence of Lewis acids. nih.gov Lewis acids activate the carbonyl group, making it more susceptible to nucleophilic attack by the isocyanide. researchgate.netnih.gov

A significant breakthrough in this area is the development of catalytic, enantioselective Passerini-type reactions. acs.orgacs.org One successful approach employs a combination of a weak Lewis acid, such as silicon tetrachloride (SiCl₄), and a chiral Lewis base catalyst, like a bisphosphoramide. acs.orgrsc.org This system generates a highly reactive and selective silyl (B83357) cation that activates the aldehyde, allowing for the enantioselective addition of the isocyanide. acs.orgrsc.org This method has been successfully applied to a wide range of aldehydes and isocyanides, providing access to chiral α-hydroxy amides and esters with high enantioselectivities. acs.org

Table 2: Examples of Lewis Acids in Passerini-type Reactions

| Lewis Acid System | Role | Outcome |

| Cu(II) complexes | Catalytic activation of carbonyls. nih.gov | Rate enhancement and potential for enantioselectivity with specific substrates. nih.gov |

| Zinc(II) salts | Catalytic activation. researchgate.net | Increased diastereoselectivity in certain reactions. researchgate.net |

| SiCl₄ / Chiral Bisphosphoramide | Generation of a chiral cationic silicon species. acs.orgrsc.org | High enantioselectivity for a broad range of substrates. acs.org |

| TiCl₄ | Activation of carbonyls for imine formation in Ugi reactions. researchgate.netnih.gov | Facilitates the initial step of the Ugi reaction. researchgate.netnih.gov |

This table summarizes the general role and outcomes of different Lewis acid systems in isocyanide reactions.

Brønsted Acid Catalysis in Heterocycle Formation

Brønsted acids have emerged as powerful organocatalysts for a variety of isocyanide-based reactions, particularly in the synthesis of nitrogen-containing heterocycles. nih.govacs.org A key advantage of Brønsted acid catalysis is its compatibility with water, which is often generated in condensation reactions leading to imine intermediates. acs.org This robustness makes them highly suitable for multicomponent protocols. acs.org

Chiral phosphoric acids, a class of Brønsted acids, have been successfully employed in asymmetric multicomponent reactions to produce highly enantioenriched and structurally diverse nitrogenous heterocycles. acs.org These catalysts have proven effective in promoting Ugi-type reactions and other cyclization cascades. nih.govresearchgate.net

For example, a three-component reaction between 2-aminophenols, isocyanides, and ketones can be catalyzed by a Brønsted acid to form benzoxazoles. nih.gov The reaction proceeds through a reactive nitrilium intermediate that is trapped intramolecularly. nih.gov Furthermore, Brønsted acids can catalyze the formal insertion of an isocyanide into a C-O bond of an acetal, leading to the formation of α-alkoxy imidates, which are valuable synthetic intermediates. lookchem.com

The use of Brønsted acid catalysis offers a versatile and efficient strategy for constructing complex heterocyclic scaffolds from simple starting materials, aligning with the principles of both green chemistry and advanced synthetic methodology. acs.org

Information regarding "this compound" in the specified chemical reactions is not available in the public domain.

Following a comprehensive search of scientific literature and chemical databases, no specific research findings, examples, or data could be located for the chemical compound This compound participating in the requested reaction types. The investigation included targeted searches for its involvement in:

Ugi-Smiles and Passerini-Pudovik variant reactions.

Tandem and cascade reactions.

While extensive information exists on these advanced isocyanide-based multicomponent reactions in general, the available literature does not mention or provide examples using this compound as a reactant. The conducted searches yielded results for other isocyanides, such as ethyl isocyanoacetate and various aryl isocyanides, in these transformations, but none specifically for the target compound.

Consequently, it is not possible to generate a scientifically accurate article that adheres to the strict outline and content requirements provided, as no research data, reaction conditions, or product characterizations for this compound within these specific reaction frameworks have been published in the accessible literature.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Methyl 2-isocyano-3,3-dimethylbutanoate, and which reaction conditions are critical for achieving high yields?

- Answer: The synthesis typically involves introducing the isocyano group via nucleophilic substitution or condensation reactions. For analogous compounds (e.g., Methyl (2S)-2-amino-3,3-dimethylbutanoate derivatives), key steps include:

- Dissolving precursors in polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) under nitrogen atmosphere to prevent moisture sensitivity .

- Using stoichiometric reagents such as trifluoroethyl triflate or aldehydes (e.g., benzaldehyde) for functional group introduction .

- Maintaining temperatures between 0°C and 60°C, with extended reaction times (24–27 hours) to ensure completion .

- Critical Note: Excess base (e.g., diisopropylethylamine) is essential to neutralize byproducts like HCl during amination .

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

- Answer: Reverse-phase (C18) chromatography with acetonitrile/water gradients is widely used for polar intermediates . For non-polar byproducts, silica gel chromatography with hexane/ethyl acetate gradients (e.g., 70:30 ratio) achieves >95% purity . Post-purification, lyophilization or rotary evaporation under reduced pressure ensures solvent-free isolation .

Advanced Research Questions

Q. How can researchers optimize the introduction of the isocyano group while minimizing side reactions under varying solvent systems?

- Answer: Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the isocyano precursor. Avoid protic solvents (e.g., water) to prevent hydrolysis .

- Catalyst Screening: Palladium on carbon (Pd/C) under hydrogen atmosphere selectively reduces competing imine intermediates, as demonstrated in analogous reductive aminations .

- Temperature Control: Lower temperatures (0–25°C) reduce racemization risks in chiral intermediates, critical for stereochemical integrity .

- Yield Data:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 60 | 88 | 95 |

| DCM | 25 | 71 | 98 |

Q. When encountering contradictory NMR data in characterizing this compound, what analytical strategies resolve structural ambiguities?

- Answer: Contradictory peaks (e.g., δ 8.98–9.00 ppm in DMSO-d6) may arise from residual moisture, tautomerism, or diastereomer formation. Mitigation steps include:

- Deuterated Solvent Purity: Ensure anhydrous DMSO-d6 to eliminate water-induced shifts .

- 2D NMR Techniques: HSQC and HMBC correlations clarify connectivity, distinguishing isocyano protons from NH impurities .

- LCMS Cross-Validation: Monitor [M+H]+ ions (e.g., m/z 316.143 for analogous compounds) to confirm molecular weight .

Q. How do steric effects from the 3,3-dimethyl group influence reactivity in nucleophilic addition reactions?

- Answer: The bulky 3,3-dimethyl moiety:

- Slows Kinetics: Steric hindrance reduces nucleophilic attack rates, requiring longer reaction times (e.g., 24–27 hours vs. 6 hours for less hindered analogs) .

- Directs Regioselectivity: Favors axial attack in cyclic transition states, as observed in stereoselective syntheses of β-lactam derivatives .

- Quantitative Impact: Yields drop by ~15% compared to unsubstituted analogs due to hindered accessibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.